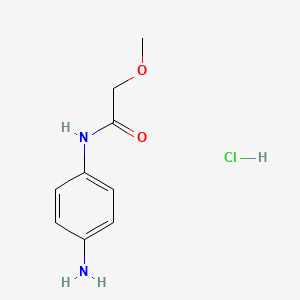

N-(4-aminophenyl)-2-methoxyacetamide hydrochloride

Description

The exact mass of the compound this compound is 216.0665554 g/mol and the complexity rating of the compound is 165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(4-aminophenyl)-2-methoxyacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-6-9(12)11-8-4-2-7(10)3-5-8;/h2-5H,6,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQKPKWWWKWKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677609 | |

| Record name | N-(4-Aminophenyl)-2-methoxyacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203739-06-4 | |

| Record name | N-(4-Aminophenyl)-2-methoxyacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Aminophenyl 2 Methoxyacetamide Hydrochloride

Established Synthetic Routes and Reaction Mechanisms

The preparation of N-(4-aminophenyl)-2-methoxyacetamide hydrochloride is primarily achieved through multi-step synthesis, which allows for the precise introduction of functional groups and ensures high purity of the final product.

Multi-Step Synthesis Approaches and Intermediates

Two principal multi-step synthetic routes have been established for the synthesis of N-(4-aminophenyl)-2-methoxyacetamide and its subsequent conversion to the hydrochloride salt.

Route 1: Acylation of a Protected Diamine

This approach commences with the protection of one of the amino groups of p-phenylenediamine (B122844) (PPD) to prevent diacylation. A common protecting group is the tert-butyloxycarbonyl (BOC) group. nih.gov The mono-protected intermediate, N-BOC-p-phenylenediamine, is then acylated using a suitable 2-methoxyacetylating agent, such as 2-methoxyacetyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting N-(4-(N-BOC-amino)phenyl)-2-methoxyacetamide is subsequently deprotected under acidic conditions, which simultaneously removes the BOC group and forms the desired hydrochloride salt. fishersci.co.ukmasterorganicchemistry.com

Table 1: Key Intermediates in the Protected Diamine Route

| Intermediate | Structure | Role |

| p-Phenylenediamine | C₆H₄(NH₂)₂ | Starting material |

| N-BOC-p-phenylenediamine | C₁₁H₁₆N₂O₂ | Mono-protected intermediate to direct acylation |

| N-(4-(N-BOC-amino)phenyl)-2-methoxyacetamide | C₁₆H₂₄N₂O₄ | Acylated and protected intermediate |

| N-(4-aminophenyl)-2-methoxyacetamide | C₉H₁₂N₂O₂ | The free base of the target compound |

Route 2: Reduction of a Nitro Precursor

An alternative and widely used strategy involves the initial acylation of 4-nitroaniline (B120555) with 2-methoxyacetyl chloride to form N-(4-nitrophenyl)-2-methoxyacetamide. nih.gov This intermediate is then subjected to a reduction reaction to convert the nitro group into an amino group. Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of metals such as iron or zinc in an acidic medium. researchgate.netresearchgate.netwikipedia.org Following the reduction, the resulting N-(4-aminophenyl)-2-methoxyacetamide free base is treated with hydrochloric acid to yield the final hydrochloride salt. researchgate.net

Table 2: Key Intermediates in the Nitro Precursor Route

| Intermediate | Structure | Role |

| 4-Nitroaniline | C₆H₆N₂O₂ | Starting material |

| N-(4-nitrophenyl)-2-methoxyacetamide | C₉H₁₀N₂O₄ | Acylated nitro intermediate |

| N-(4-aminophenyl)-2-methoxyacetamide | C₉H₁₂N₂O₂ | Reduced intermediate (free base) |

The formation of the hydrochloride salt is typically achieved by dissolving the free base in a suitable anhydrous solvent, such as dichloromethane (B109758) or ether, and treating it with a solution of anhydrous hydrogen chloride. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of these synthetic routes is highly dependent on the optimization of reaction parameters. Key factors that influence the yield and purity of the final product include the choice of solvent, reaction temperature, and the nature of the catalyst or reagents. For instance, in the acylation step, the use of a non-nucleophilic base is crucial to prevent side reactions. In the reduction of the nitro-intermediate, the choice of reducing agent and catalyst can significantly impact the reaction time and yield. For example, catalytic hydrogenation is often preferred for its clean reaction profile and high yields. wikipedia.org The table below summarizes typical conditions for key reaction steps.

Table 3: Optimized Reaction Conditions for Key Synthetic Steps

| Reaction Step | Reagents and Solvents | Typical Conditions | Reported Yields |

| BOC Protection of PPD | Di-tert-butyl dicarbonate, Dichloromethane | Room temperature | High |

| Acylation | 2-Methoxyacetyl chloride, Pyridine, Dichloromethane | 0 °C to room temperature | Good to excellent |

| Nitro Group Reduction | Pd/C, H₂, Ethanol or Fe/HCl | Room temperature to reflux | Often quantitative |

| BOC Deprotection/Salt Formation | Trifluoroacetic acid or HCl in an organic solvent | Room temperature | High |

Novel and Green Synthetic Strategies

In line with the principles of green chemistry, efforts have been directed towards developing more environmentally benign and efficient synthetic methods.

Catalytic and Stereoselective Synthesis

Modern organic synthesis emphasizes the use of catalytic methods to minimize waste and improve reaction efficiency. While the synthesis of this compound does not involve the creation of a chiral center, and thus stereoselective synthesis is not a primary concern, the application of novel catalytic systems is an area of active research. For instance, catalytic amidation reactions, which directly couple a carboxylic acid (methoxyacetic acid) with an amine (a p-phenylenediamine derivative) using a catalyst to promote the removal of water, represent a greener alternative to the use of acyl chlorides, as they avoid the generation of stoichiometric amounts of waste. catalyticamidation.info

Application of Modern Synthesis Techniques (e.g., Ultrasonic Irradiation)

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions, often leading to higher yields and shorter reaction times under milder conditions. The application of ultrasound in the acylation of anilines has been shown to be highly effective. orientjchem.orgresearchgate.net The mechanical and thermal effects of acoustic cavitation can enhance mass transfer and increase the reactivity of the substrates, potentially allowing the acylation step in the synthesis of N-(4-aminophenyl)-2-methoxyacetamide to be carried out more efficiently and with less energy consumption. nih.govresearchgate.net

Chemical Transformations and Derivatization Reactions

The presence of a primary aromatic amino group and a secondary amide linkage in this compound makes it a versatile substrate for a variety of chemical transformations and derivatization reactions.

The primary amino group is the most reactive site for further functionalization. It can undergo a wide range of reactions typical of aromatic amines, including:

Alkylation and Arylation: The amino group can be alkylated or arylated to introduce new substituents.

Acylation: Further acylation of the amino group can lead to the formation of di-acylated products.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for the introduction of a wide range of functional groups, such as halogens, hydroxyl, and cyano groups.

Formation of Schiff Bases: Reaction with aldehydes and ketones can yield imines (Schiff bases), which are important intermediates in various organic syntheses.

Derivatization of the amino group is also a common strategy in analytical chemistry to enhance the detectability of the molecule in techniques like HPLC. sdiarticle4.com Reagents such as dansyl chloride and dabsyl chloride react with the primary amine to form highly fluorescent or colored derivatives, respectively. sdiarticle4.com

Table 4: Potential Derivatization Reactions of the Amino Group

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acetyl chloride | Acetamido |

| Sulfonylation | Dansyl chloride | Dansyl |

| Alkylation | Alkyl halide | Alkylamino |

| Schiff Base Formation | Aldehyde/Ketone | Imine |

These transformations allow for the synthesis of a diverse library of compounds with potentially new chemical and biological properties, starting from the this compound scaffold.

Oxidation and Reduction Pathways

Oxidation: The primary amino group of N-(4-aminophenyl)-2-methoxyacetamide is susceptible to oxidation. While specific oxidation studies on this compound are not extensively documented, analogous anilines can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation might lead to the formation of azo compounds, while stronger oxidants could potentially lead to the formation of nitroso or nitro derivatives, or even polymerization. The amide functionality is generally stable to oxidation.

Reduction: The amide group in N-(4-aminophenyl)-2-methoxyacetamide is resistant to reduction under typical catalytic hydrogenation conditions used to reduce the nitro group in its precursor. More forcing conditions, such as the use of strong reducing agents like lithium aluminum hydride (LiAlH4), would be required to reduce the amide to a secondary amine. However, such strong reducing agents are generally not compatible with other functional groups that may be present.

Substitution Reactions and Functional Group Interconversions

The aromatic ring and the primary amino group of N-(4-aminophenyl)-2-methoxyacetamide are the primary sites for substitution reactions and functional group interconversions.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is already substituted, electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, would be expected to occur at the positions ortho to the amino group (positions 2 and 6). The methoxyacetamido group is also an activating group, further enhancing the reactivity of the aromatic ring towards electrophiles.

Diazotization and Subsequent Reactions: The primary aromatic amine functionality can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, allowing for the introduction of a wide range of functional groups. For instance, Sandmeyer reactions can be used to introduce chloro, bromo, or cyano groups. Similarly, treatment with potassium iodide yields the corresponding iodo-derivative, and heating the diazonium salt solution in the presence of water leads to the formation of the corresponding phenol.

N-Alkylation and N-Acylation: The primary amino group can be further functionalized through N-alkylation or N-acylation reactions. Alkylation can be achieved using alkyl halides, while acylation can be performed with acyl chlorides or anhydrides. These reactions would yield secondary or tertiary amines and secondary amides, respectively, allowing for the synthesis of a diverse range of derivatives.

Purification and Characterization Techniques for Synthetic Products

The purification of this compound is crucial to obtain a product of high purity. Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent for recrystallization is critical and is determined by the solubility of the compound at different temperatures. For the hydrochloride salt, polar solvents such as ethanol, methanol, or aqueous mixtures are often suitable.

Thin-layer chromatography (TLC) is a valuable technique for monitoring the progress of a reaction and assessing the purity of the product. By comparing the Rf value of the product to that of the starting materials, one can determine if the reaction has gone to completion. The purity can be assessed by the presence of a single spot on the TLC plate.

The characterization of this compound involves a combination of spectroscopic techniques to confirm its chemical structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The ¹H NMR spectrum would provide information about the number of different types of protons and their chemical environment, including the aromatic protons, the methylene (B1212753) protons of the methoxyacetyl group, the methoxy (B1213986) protons, and the amine and amide protons. The ¹³C NMR spectrum would show signals for all the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C-N and C-O stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N-(4-aminophenyl)-2-methoxyacetamide, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. uni.lu The fragmentation pattern can provide further structural information.

Below is a summary of the expected characterization data for N-(4-aminophenyl)-2-methoxyacetamide.

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic protons, CH₂ protons, OCH₃ protons, NH₂ protons, and NH proton. |

| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon, methylene carbon, and methoxy carbon. |

| IR (cm⁻¹) | N-H stretches (amine and amide), C=O stretch (amide), C-N stretch, C-O stretch. |

| MS (m/z) | Molecular ion peak [M+H]⁺ at approximately 181.09715. uni.lu |

Structure Activity Relationship Sar Studies of N 4 Aminophenyl 2 Methoxyacetamide Hydrochloride

Design and Synthesis of Analogs and Derivatives

Rational Design Based on Core Scaffold Modification

No publicly available research data was found that specifically details the rational design of analogs based on the N-(4-aminophenyl)-2-methoxyacetamide hydrochloride core scaffold.

Exploration of Substituent Effects on the Phenyl and Amide Moieties

No systematic studies on the effects of substituents on the phenyl and amide moieties of this compound have been published in the reviewed literature.

Positional and Stereochemical Influence on Preclinical Biological Activity

Impact of Amino and Methoxy (B1213986) Group Positions

Specific research on the preclinical biological activity of positional isomers of the amino and methoxy groups for this compound is not available in the public domain.

Conformational Analysis and Stereoisomer Activity

No conformational analysis or studies on the activity of stereoisomers of this compound could be identified in the scientific literature.

Mechanistic Investigations of N 4 Aminophenyl 2 Methoxyacetamide Hydrochloride at Molecular and Cellular Levels

Identification and Elucidation of Molecular Targets

Understanding the direct molecular interactions of N-(4-aminophenyl)-2-methoxyacetamide hydrochloride is fundamental to characterizing its biological activity. Research in this area has concentrated on identifying its binding partners, inhibitory effects on enzymes, and the nature of its protein-ligand interactions.

Receptor Binding Studies and Ligand-Target Interactions

While specific receptor binding studies for this compound are not extensively detailed in publicly available literature, the broader context of drug discovery involves computational and experimental methods to identify such interactions. Molecular docking simulations are a primary tool used to predict the binding affinity and mode of interaction between a ligand, such as this compound, and the active site of a protein receptor. These in silico methods are crucial for prioritizing potential biological targets before proceeding with in vitro and in vivo validation.

Enzyme Inhibition and Activation Profiling (e.g., COX enzymes, α-Glucosidase)

Investigations into the enzymatic interactions of this compound have explored its potential as an inhibitor of clinically relevant enzymes.

Cyclooxygenase (COX) Enzymes: Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target cyclooxygenase (COX) enzymes to reduce inflammation and pain. nih.gov There are two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression significantly increases during inflammation. mdpi.com Selective inhibition of COX-2 is often desirable to minimize the gastrointestinal side effects associated with the inhibition of COX-1. nih.gov Compounds with structural similarities to known COX inhibitors are often evaluated for their potential to inhibit these enzymes. The inhibitory activity is typically determined through functional assays that measure the production of prostaglandins, such as PGE2. nih.gov

α-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. nih.govmdpi.com This makes α-glucosidase inhibitors a therapeutic option for managing type 2 diabetes. mdpi.com The inhibitory potential of compounds is often assessed through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying potency. mdpi.comdovepress.com Kinetic studies, such as those using Lineweaver-Burk plots, can further elucidate the type of inhibition (e.g., competitive, non-competitive). nih.govdovepress.com

Protein-Ligand Interaction Analysis

The analysis of protein-ligand interactions provides a detailed view of how this compound may bind to its molecular targets. Computational techniques such as molecular docking are instrumental in predicting these interactions. These methods calculate the binding energy and identify key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the protein's binding pocket. For instance, in the context of α-glucosidase inhibition, docking studies can reveal interactions with critical amino acid residues in the enzyme's active site, such as Asp203, Asp542, and His600. mdpi.com The stability of a ligand in the binding pocket is often correlated with its minimum binding energy. nih.gov

Modulation of Cellular and Subcellular Pathways

Beyond direct molecular interactions, research also examines the downstream effects of this compound on the complex network of cellular and subcellular pathways that govern cell function and fate.

Intracellular Signaling Pathway Modulation (e.g., p53, caspases, ERK phosphorylation)

The integrity and proper functioning of intracellular signaling pathways are crucial for cellular homeostasis. The modulation of these pathways can have significant implications for cell survival, proliferation, and death.

p53 Pathway: The p53 tumor suppressor protein plays a central role in regulating the cell cycle and apoptosis in response to cellular stress.

Caspases: Caspases are a family of proteases that are critical executioners of apoptosis. Their activation is a hallmark of programmed cell death.

ERK Phosphorylation: The Extracellular signal-regulated kinase (ERK) is a key component of the MAPK/ERK pathway, which is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival.

Gene Expression and Proteomic Changes

The interaction of a compound with its molecular targets can trigger changes in gene expression and the cellular proteome. Transcriptomic and proteomic analyses are powerful tools for obtaining a global view of these changes. By examining the upregulation or downregulation of specific genes and proteins, researchers can identify the broader cellular response to the compound and gain further insights into its mechanism of action.

Interactive Data Table: Enzyme Inhibition Profile

| Enzyme | Type of Inhibition | Key Findings |

| COX-2 | Potential Inhibition | Overexpression of COX-2 is linked to inflammatory diseases. Inhibition of this enzyme is a key mechanism for controlling inflammation. mdpi.com |

| α-Glucosidase | Potential Inhibition | Can delay carbohydrate digestion, which helps in managing postprandial hyperglycemia. nih.govnih.govmdpi.com |

Effects on Cellular Processes (e.g., cell cycle arrest, apoptosis, migration, angiogenesis)

Following a comprehensive review of publicly available scientific literature, no studies were found that specifically investigate the effects of this compound on cellular processes such as cell cycle arrest, apoptosis, cellular migration, or angiogenesis. Consequently, there is no research data to present regarding the impact of this specific chemical compound on these fundamental cellular functions.

The absence of published data prevents the creation of a data table detailing research findings on this topic.

Preclinical Pharmacological and Biological Activity Profiling of N 4 Aminophenyl 2 Methoxyacetamide Hydrochloride

In Vitro Biological Activity Assessment

Cell-Based Assays for Pharmacological Efficacy and Potency

No specific data is available.

High-Throughput Screening (HTS) Applications

No specific data is available.

Evaluation in Various Cell Lines for Mechanistic Insights (e.g., cancer cell lines, endothelial cells)

No specific data is available.

Preclinical In Vivo Studies in Animal Models (Mechanistic/Proof-of-Concept)

Pharmacological Models for Specific Disease Area Research (e.g., inflammation, antiparasitic, neuroprotection)

No specific data is available.

Assessment of Mechanistic Biomarkers and Physiological Responses

No specific data is available.

Comparative Studies with Known Reference Compounds

Detailed searches of scientific literature and databases did not yield specific preclinical studies that directly compare the pharmacological or biological activity of N-(4-aminophenyl)-2-methoxyacetamide hydrochloride to known reference compounds. While research exists on various derivatives of N-phenylacetamide and their biological activities, data focusing solely on the comparative analysis of this compound is not publicly available within the scope of the conducted search.

Therefore, the creation of data tables and a detailed discussion of research findings for this specific subsection cannot be provided at this time.

Pharmacokinetic and Biotransformation Research of N 4 Aminophenyl 2 Methoxyacetamide Hydrochloride Preclinical Focus

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Preclinical ADME studies are fundamental to understanding the fate of a compound in a living organism. These studies are typically conducted in various animal models to predict the pharmacokinetic behavior in humans.

Identification and Characterization of Metabolites

Identifying and characterizing metabolites is a critical step in drug development, as metabolites can be active, inactive, or toxic.

Metabolic Pathways and Enzymes Involved

The biotransformation of a drug typically occurs in two phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, are often mediated by cytochrome P450 enzymes. nih.gov Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, a process often carried out by enzymes like UGTs. nih.gov Studies using various in vitro systems can elucidate these pathways. researchgate.net

Advanced Analytical and Spectroscopic Characterization of N 4 Aminophenyl 2 Methoxyacetamide Hydrochloride

Structural Elucidation Techniques

The definitive confirmation of the molecular structure of N-(4-aminophenyl)-2-methoxyacetamide hydrochloride relies on a combination of powerful spectroscopic and analytical methods.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-state NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in both solution and solid states. While standard 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, 2D NMR techniques are essential for assembling the complete molecular architecture.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms.

COSY spectra would reveal proton-proton couplings, for instance, confirming the spin system within the aminophenyl ring.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC spectra are crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would unequivocally link the methoxy (B1213986) protons to the acetyl group and connect the acetamide (B32628) moiety to the aromatic ring.

Solid-state NMR (ssNMR) provides insight into the compound's structure in its solid form, which can be critical for studying polymorphism and understanding intermolecular interactions in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of the solid material, revealing information about conformational differences that may not be apparent in solution.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For N-(4-aminophenyl)-2-methoxyacetamide, HRMS provides an exact mass measurement, allowing for the calculation of its molecular formula (C₉H₁₂N₂O₂).

Electrospray ionization (ESI) is a common technique used for this type of molecule. In positive ion mode, the protonated molecule [M+H]⁺ is observed. The predicted monoisotopic mass for the free base is 180.0899, leading to an expected m/z for the protonated ion of 181.0972.

Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For a related compound, N-(4-aminophenyl) acetamide, a key fragment observed is m/z=109.1, which corresponds to the [H₂N-C₆H₄-NH]⁺ fragment. A similar fragmentation pathway can be anticipated for this compound, alongside fragmentation specific to the 2-methoxyacetamide (B107977) side chain.

A proposed fragmentation pathway could involve the initial loss of the methoxyacetyl group or cleavage at the amide bond, providing distinct fragments that confirm the connectivity of the molecule's constituent parts.

Table 1: Predicted HRMS Data for N-(4-aminophenyl)-2-methoxyacetamide

| Adduct Type | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₃N₂O₂⁺ | 181.09715 |

| [M+Na]⁺ | C₉H₁₂N₂O₂Na⁺ | 203.07909 |

| [M+K]⁺ | C₉H₁₂N₂O₂K⁺ | 219.05303 |

| [M+NH₄]⁺ | C₉H₁₆N₃O₂⁺ | 198.12369 |

Data is based on predicted values for the free base compound.

X-ray Crystallography and Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of pharmaceutical development. Different polymorphs can exhibit different physical properties. X-ray Powder Diffraction (XRPD) is a primary technique used to screen for and characterize different polymorphic forms, each of which will produce a unique diffraction pattern. Studies on related acetamide compounds have demonstrated how techniques like X-ray crystallography can distinguish between polymorphs based on their distinct molecular packing and hydrogen bonding networks.

Chromatographic and Electrophoretic Methods for Purity and Quantitative Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment and quantitative analysis in the pharmaceutical industry. A robust, stability-indicating HPLC method is crucial for separating the main compound from any process-related impurities or degradation products.

Method development for a compound like this compound would typically involve a reversed-phase approach. Key parameters to be optimized include:

Stationary Phase: A C18 or similar hydrophobic column is a common starting point.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of impurities with a wide range of polarities.

Detection: UV detection is suitable due to the presence of the aromatic phenyl ring, which acts as a chromophore. The detection wavelength would be set at the absorbance maximum of the compound.

Method validation would be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development and requires optimization.

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Applications

While HPLC is the primary method for non-volatile compounds, Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative or complementary analytical capabilities.

Gas Chromatography (GC): The analysis of this compound by GC would likely require derivatization to increase its volatility and thermal stability, as the primary amine and amide groups can pose challenges. However, recent advances using shorter analytical columns have shown success in reducing the thermal degradation of labile compounds, potentially allowing for the analysis of non-derivatized forms. GC coupled with a mass spectrometer (GC-MS) would provide excellent separation and identification capabilities for volatile impurities.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. For the hydrochloride salt of N-(4-aminophenyl)-2-methoxyacetamide, which is charged in solution, CE is a highly applicable technique. It offers advantages such as short analysis times and low consumption of solvents and samples. Non-aqueous capillary electrophoresis (NACE) has been successfully applied to the separation of various pharmaceutical compounds. Different modes of CE, such as micellar electrokinetic chromatography (MEKC), could also be employed to separate the parent compound from any neutral impurities.

Spectroscopic Analysis for Conformational and Electronic Properties

Spectroscopic techniques are instrumental in determining the three-dimensional arrangement of atoms in a molecule (conformation) and the distribution and energy of its electrons (electronic properties).

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule and their chemical environment. These methods probe the different vibrational modes of a molecule, which are sensitive to its conformation.

Key Vibrational Modes:

The IR spectrum of an acetamide derivative will be dominated by several key vibrational bands:

N-H Vibrations: The primary amine (-NH2) and secondary amide (-NH-) groups give rise to characteristic stretching and bending vibrations. The N-H stretching vibrations typically appear in the region of 3200-3500 cm⁻¹. The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

C=O (Amide I) Stretching: The amide I band, primarily due to the C=O stretching vibration, is one of the most intense bands in the IR spectrum of amides and typically appears between 1630 and 1680 cm⁻¹. The exact position of this band is highly sensitive to the molecular conformation and hydrogen bonding.

N-H Bending (Amide II) and C-N Stretching: The amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found in the range of 1510-1570 cm⁻¹.

Aromatic C-H and C=C Vibrations: The phenyl ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretching: The presence of the methoxy group (-OCH3) will introduce C-O stretching vibrations, typically observed in the 1000-1300 cm⁻¹ region.

Conformational analysis of similar acetamide compounds has shown that the carbonyl stretching frequency in the IR spectrum can be used to distinguish between different rotational isomers (conformers). For instance, gauche and cis conformers can exhibit distinct C=O stretching frequencies. nih.gov The study of these vibrational modes, often aided by theoretical calculations, can provide a detailed picture of the preferred conformation of this compound in different environments.

Interactive Data Table: Expected IR and Raman Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Amide) | 3200-3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Amide I) | 1630-1680 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-O Stretch (Methoxy) | 1000-1300 | Medium-Strong |

UV-Vis Spectroscopy and Chiroptical Methods

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the substituted benzene (B151609) ring. For the related compound N-(4-aminophenyl)acetamide, UV absorption peaks have been observed at approximately 206 nm and 246 nm. researchgate.net These absorptions are attributed to π → π* electronic transitions within the aromatic ring. The presence of the amino and acetamido groups as substituents on the phenyl ring influences the energy of these transitions.

The electronic spectrum is sensitive to the solvent environment. Polar solvents can interact with the molecule's ground and excited states differently, leading to shifts in the absorption maxima (solvatochromism).

Chiroptical Methods:

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it will not exhibit a CD spectrum or optical rotation. Therefore, chiroptical methods are not applicable for the conformational analysis of this specific compound.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~206 | Phenyl Ring |

| π → π | ~246 | Phenyl Ring |

Computational Chemistry and Molecular Modeling of N 4 Aminophenyl 2 Methoxyacetamide Hydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are pivotal in understanding the intrinsic electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of electron distribution and orbital energies, which are crucial for predicting chemical reactivity and interaction mechanisms.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govresearcher.life A smaller energy gap suggests higher reactivity. nih.gov

For analogous acetamide (B32628) derivatives, HOMO-LUMO analyses have been performed to understand their charge transfer characteristics. nih.govresearchgate.net For instance, in a study of a different N-phenyl acetamide derivative, the calculated HOMO-LUMO energy gap was found to be indicative of its chemical reactivity. nih.gov The distribution of these orbitals across the molecular structure highlights the regions most likely to be involved in chemical reactions.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | - | Electron-donating capacity |

| LUMO Energy | - | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | - | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. xisdxjxsu.asia It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with biological receptors. xisdxjxsu.asia The MEP map displays regions of negative potential (typically colored red or yellow), indicating electron-rich areas prone to electrophilic attack, and regions of positive potential (blue), signifying electron-deficient areas susceptible to nucleophilic attack.

In related acetamide compounds, MEP analysis has been used to predict sites of interaction. xisdxjxsu.asia For N-(4-aminophenyl)-2-methoxyacetamide hydrochloride, it is anticipated that the oxygen and nitrogen atoms would exhibit negative electrostatic potential, while the hydrogen atoms of the amine and amide groups would show positive potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Interactions

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a view of conformational changes and interactions with their environment, such as a protein binding pocket. nih.gov

Binding free energy calculations, often performed using methods like MM-PBSA or MM-GBSA, are employed to estimate the strength of the interaction between a ligand and its target protein. nih.gov These calculations can help in ranking potential drug candidates and understanding the key energetic contributions to binding. For similar small molecules, these studies have been instrumental in predicting binding affinities. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mode of a molecule. nih.gov Docking studies on analogous compounds have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of various enzymes. nih.govnih.gov The binding energy, often reported in kcal/mol, provides an estimate of the ligand's affinity for the target. nih.gov

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| - | - | - |

In Silico Prediction of Preclinical Pharmacokinetic and Pharmacodynamic Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for their success in clinical development. mdpi.comnih.gov These predictions help in identifying potential liabilities early in the drug discovery process.

Various computational models can predict parameters such as water solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.comnih.gov For instance, Lipinski's rule of five is a commonly used guideline to assess the drug-likeness of a molecule based on its physicochemical properties. mdpi.com

| Property | Predicted Value | Significance |

|---|---|---|

| Water Solubility (logS) | - | Affects absorption and formulation |

| Caco-2 Permeability | - | Indicator of intestinal absorption |

| Blood-Brain Barrier (BBB) Penetration | - | CNS activity potential |

| CYP450 Inhibition | - | Potential for drug-drug interactions |

| Lipinski's Rule of Five Violations | - | Assessment of drug-likeness |

ADMET Prediction Models (preclinical focus)

ADMET prediction models are crucial in the early stages of drug development to identify compounds with favorable pharmacokinetic properties and to flag potential liabilities. researchgate.netfrontiersin.org These models use a molecule's structure to calculate various physicochemical and biological parameters. nih.gov For this compound, a hypothetical ADMET profile has been generated using established in silico tools.

The preclinical assessment of a drug candidate's ADMET profile is a critical step to de-risk its progression into clinical trials. Computational models provide a high-throughput and cost-effective means to evaluate these properties. cambridge.org Key parameters often include aqueous solubility, intestinal absorption, blood-brain barrier penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicities.

Illustrative ADMET Properties for this compound

| Parameter | Predicted Value | Implication |

|---|---|---|

| Absorption | ||

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| Human Intestinal Absorption | >90% | High probability of good absorption |

| Caco-2 Permeability (logPapp) | 1.2 x 10⁻⁶ cm/s | Moderate permeability |

| Distribution | ||

| Plasma Protein Binding | ~75% | Moderate binding to plasma proteins |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB |

| Metabolism | ||

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of interaction with CYP3A4 substrates |

| Excretion | ||

| Predicted Clearance | Moderate | Likely cleared by a combination of metabolism and renal excretion |

| Toxicity | ||

| hERG Inhibition | Low risk | Low probability of cardiac toxicity |

| Ames Mutagenicity | Non-mutagenic | Low probability of being a mutagen |

These illustrative data suggest that this compound would likely have good oral absorption and moderate solubility. Its predicted inhibition of the CYP2D6 enzyme indicates a potential for drug-drug interactions with other medications metabolized by this pathway. The low predicted BBB penetration suggests it is less likely to have central nervous system effects. Furthermore, the initial toxicity predictions appear favorable, with low risks of cardiotoxicity and mutagenicity.

Target Prediction and Off-Target Analysis

Target prediction algorithms work by comparing the structure of a query molecule to databases of known ligands for various biological targets. nih.govexcelra.com This helps in identifying the most probable protein targets of a new compound, which is a crucial step in understanding its mechanism of action. expasy.org Conversely, off-target analysis is vital for predicting potential side effects, as a compound interacting with unintended proteins can lead to adverse events. nih.govnih.gov

Computational tools for target prediction, such as SwissTargetPrediction and KinasePred, utilize a combination of 2D and 3D similarity measures to identify potential protein targets. nih.govexpasy.orgmdpi.com These platforms can provide a ranked list of likely targets, offering insights for further experimental validation. Off-target effects remain a significant concern in therapeutic applications, and in silico tools are instrumental in the early identification of these potential liabilities. nih.govresearchgate.net The use of machine learning and deep learning models is increasingly common to improve the accuracy of these predictions. consensus.app

Illustrative Target and Off-Target Predictions for this compound

| Predicted Target Class | Specific Target Examples | Probability Score | Potential Implication |

|---|---|---|---|

| Primary Targets | |||

| Enzymes | Cyclooxygenase (COX) enzymes | High | Potential anti-inflammatory activity |

| Monoamine oxidase B | Moderate | Neurological/neuroprotective effects | |

| G-protein coupled receptors | Serotonin (B10506) receptors | Moderate | Neuromodulatory effects |

| Potential Off-Targets | |||

| Ion Channels | hERG potassium channel | Low | Low risk of cardiotoxicity |

| Nuclear Receptors | Estrogen receptor | Low | Low risk of endocrine disruption |

| Kinases | Src family kinases | Low | Low risk of kinase-related side effects |

This hypothetical analysis suggests that this compound may primarily interact with enzymes like cyclooxygenases, hinting at a potential anti-inflammatory mechanism of action. The moderate probability of interaction with monoamine oxidase B and serotonin receptors could suggest applications in neurological disorders. The off-target analysis indicates a low probability of interaction with proteins commonly associated with significant adverse effects, such as the hERG channel and various kinases. These computational predictions provide a valuable starting point for guiding experimental studies to confirm the compound's biological activity and safety profile.

Applications in Drug Discovery and Chemical Probe Development

N-(4-aminophenyl)-2-methoxyacetamide hydrochloride as a Lead Compound or Scaffold

In drug discovery, a "lead compound" is a chemical starting point that exhibits a desired biological activity and serves as the foundation for developing a more potent and selective drug candidate. The molecular framework of a lead compound is often referred to as a "scaffold," which can be systematically modified to improve its pharmacological properties.

The N-(4-aminophenyl)-2-methoxyacetamide structure embodies features that make it an attractive scaffold. The primary aminophenyl group can engage in various interactions with biological targets, such as hydrogen bonding, while the methoxyacetamide portion offers additional points for interaction and modification. Although extensive literature specifically detailing this compound as a widely developed lead compound is limited, its core structure is found in various biologically active molecules. For instance, the related N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been identified as a novel platform for developing agents active against both sensitive and resistant cancer cell lines. This suggests that the aminophenyl acetamide (B32628) core of this compound has the potential to serve as a valuable scaffold for identifying new bioactive agents.

Optimization Strategies for Enhanced Potency and Selectivity

Once a lead compound is identified, the subsequent step involves chemical modifications to enhance its potency, selectivity, and pharmacokinetic properties. For a scaffold like N-(4-aminophenyl)-2-methoxyacetamide, several optimization strategies can be envisioned based on established medicinal chemistry principles and structure-activity relationship (SAR) studies of analogous compounds.

Key optimization strategies would involve:

Modification of the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the phenyl ring can modulate the compound's electronic properties and lipophilicity, potentially improving target binding and cell permeability.

Alteration of the Acetamide Linker: The length and nature of the linker can be modified. For example, changing the methoxy (B1213986) group to other functionalities could influence binding affinity and metabolic stability.

Research on related scaffolds has demonstrated the success of such strategies. For example, in the development of selective JAK2 inhibitors from N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, systematic modifications of substituents led to the discovery of compounds with significantly improved potency, selectivity, and metabolic stability. Similarly, SAR studies on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives led to a lead compound with high in vitro potency against multiple cancer cell lines.

Table 1: Potential Optimization Strategies for the N-(4-aminophenyl)-2-methoxyacetamide Scaffold

| Modification Site | Strategy | Potential Outcome | Rationale/Example from Analogous Series |

|---|---|---|---|

| Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Enhanced binding affinity, altered metabolic profile | SAR studies often show that substituents on the aromatic ring significantly impact activity and selectivity. |

| Primary Amine (-NH2) | Conversion to secondary/tertiary amines, amides, or heterocycles | Improved target engagement, modified solubility | In many inhibitor classes, this position is crucial for establishing key hydrogen bonds with the target protein. |

| Methoxy Group (-OCH3) | Replacement with larger alkoxy groups or bioisosteres | Increased potency, improved pharmacokinetic properties | Can probe for additional hydrophobic pockets in the target's binding site. |

| Acetamide Carbonyl | Bioisosteric replacement (e.g., with sulfonamide) | Altered hydrogen bonding capacity and chemical stability | Modifying this key hydrogen-bonding element can fine-tune target affinity. |

Contributions to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments." These fragments typically have a lower binding affinity but exhibit more efficient binding interactions with the target. Once identified, these fragments are grown, linked, or merged to produce a high-affinity lead compound.

With a molecular weight of 180.2 g/mol , N-(4-aminophenyl)-2-methoxyacetamide fits the general profile of a fragment molecule. Its relatively simple structure and possession of key functional groups (amine, amide, ether) make its core scaffold an ideal candidate for inclusion in fragment libraries. The aminophenyl moiety, in particular, is a common feature in many known drugs and bioactive molecules, making it a valuable fragment for exploring chemical space.

While specific instances of this compound being used in a published FBDD campaign are not prominent, its structural components are representative of the types of molecules that are highly valuable in FBDD approaches. An FBDD screen could identify the aminophenyl or methoxyacetamide portion as a key binding element, which would then serve as the starting point for building a more complex and potent inhibitor.

Development of this compound as a Chemical Probe

A chemical probe is a small molecule designed to selectively interact with a specific protein target in a complex biological system. These tools are indispensable for basic research, target validation, and understanding the biological function of proteins. The development of a chemical probe from a scaffold like this compound would involve chemical modifications to impart properties suitable for studying biological systems.

Probe Design for Target Validation Studies

Target validation is the process of confirming that a specific biological target is involved in a disease process and is a suitable point for therapeutic intervention. Chemical probes are crucial for this process. To develop this compound into a chemical probe, one might:

Introduce a Reporter Tag: A fluorescent dye or a biotin (B1667282) tag could be appended to a non-critical position on the molecule. This allows for the visualization or pull-down of the target protein from cell lysates.

Incorporate a Photoaffinity Label: A photoreactive group can be added to the scaffold. Upon exposure to UV light, the probe will form a covalent bond with its target, enabling unambiguous identification.

Develop a "Negative Control": A structurally similar but biologically inactive analogue is often synthesized. This control helps to ensure that the observed biological effects are due to the specific interaction of the probe with its intended target and not off-target effects.

Use in Biological Systems for Mechanistic Elucidation

Once a suitable chemical probe based on the N-(4-aminophenyl)-2-methoxyacetamide scaffold is developed, it can be deployed in cellular or animal models to elucidate the mechanism of action of its target protein. For example, a fluorescently labeled probe could be used in live-cell imaging to determine the subcellular localization of its target and observe how this changes in response to various stimuli. Probes can also be used to study the downstream effects of inhibiting a target, helping to piece together complex signaling pathways. The utility of such a probe would be contingent on it possessing high selectivity for its target to ensure that the observed biological phenomena are a direct result of modulating the intended protein.

Patent Landscape Analysis and Intellectual Property Relevant to Academic Research

An analysis of the patent landscape provides insights into the commercial and therapeutic interest in a particular chemical scaffold. The structure of N-(4-aminophenyl)-2-methoxyacetamide and its derivatives have appeared in numerous patents, indicating its relevance in various drug discovery programs. For academic researchers, understanding this landscape is crucial for navigating potential intellectual property restrictions and identifying areas open for new investigation.

Patents citing derivatives of this scaffold often relate to the treatment of a wide range of diseases, including cancer and inflammatory conditions. For example, patents may claim a genus of compounds encompassing the N-(4-aminophenyl)-2-methoxyacetamide core but with various substitutions on the phenyl ring or modifications to the acetamide group. These patents typically cover the synthesis of the compounds and their use in treating specific medical conditions.

For academic labs, the existing patent landscape means that while the core scaffold may be part of a proprietary chemical space for certain applications, there is often freedom to operate in the context of basic research. Academic researchers can typically synthesize and use these compounds for non-commercial research purposes, such as developing new synthetic methodologies or using them as tool compounds to investigate novel biological pathways. Furthermore, a thorough analysis of existing patents can reveal opportunities for developing novel analogues with distinct properties that fall outside the scope of current claims, potentially leading to new intellectual property.

Future Research Directions and Unanswered Questions

Emerging Research Areas for N-(4-aminophenyl)-2-methoxyacetamide hydrochloride

The exploration of this compound and its analogues is poised to expand into several key areas of medicinal chemistry and chemical biology. Based on the activities of related compounds, the following research avenues hold significant potential.

A primary focus of future research will likely be the investigation of its pharmacological activities. The aminophenyl acetamide (B32628) scaffold is present in molecules with a wide range of biological effects, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. nih.govnih.gov For instance, certain 4-aminophenyl acetamides and propanamides have been identified as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain perception. researchgate.net Furthermore, derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have shown significant activity against both sensitive and resistant cancer cell lines. nih.gov Future studies could therefore assess the potential of this compound as a modulator of these or other biological targets.

Another promising direction is the exploration of this compound as a scaffold for the development of novel probes for chemical biology. The primary aromatic amine and the acetamide linkage offer versatile points for chemical modification, allowing for the attachment of fluorescent tags, biotin (B1667282) labels, or photoaffinity probes. Such tools would be invaluable for identifying the cellular targets and mechanisms of action of this class of compounds.

The potential for this compound to act as a precursor or intermediate in the synthesis of more complex molecules is also a significant area for future research. The reactivity of the aromatic amine allows for a variety of chemical transformations, opening pathways to novel compound libraries with diverse pharmacological profiles. researchgate.net

Table 1: Potential Pharmacological Activities of Aminophenyl Acetamide Derivatives

| Pharmacological Activity | Target/Mechanism of Action (in related compounds) | Potential Research Direction for this compound |

|---|---|---|

| Analgesic | Modulation of TRPV1 receptors researchgate.net | Screening for activity against pain-related ion channels and receptors. |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes archivepp.com | Investigation of its effects on inflammatory pathways and enzyme activity. |

| Anticancer | Induction of apoptosis and autophagy in cancer cells nih.gov | Evaluation of its cytotoxic and cytostatic effects on various cancer cell lines. |

Methodological Advancements in Research on Related Compounds

Advancements in analytical and synthetic methodologies will be crucial for unlocking the full potential of this compound and related compounds.

In the realm of synthesis, modern catalytic methods could offer more efficient and selective routes to N-aryl-2-methoxyacetamides. For instance, palladium-catalyzed C-H activation and methoxylation of aryl halides presents a powerful strategy for the direct and site-selective introduction of the methoxy (B1213986) group, which could be adapted for the synthesis of this and related compounds. nih.gov Furthermore, the development of one-step transformations of heterocyclic N-oxides to 2-substituted N-heterocycles using copper catalysis showcases the potential for novel synthetic strategies. nih.gov

Significant progress has also been made in the analytical techniques for aromatic amines and amides. researchgate.net Concerns over the potential cleavage of aromatic amides to primary aromatic amines, which can be genotoxic, have driven the development of sensitive analytical methods. nih.gov Advanced chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), are now routinely used for the detection and quantification of these compounds in various matrices. researchgate.netnih.gov These methods will be instrumental in studying the metabolic fate and potential toxicity of this compound. In vitro digestion models are also being employed to assess the stability of aromatic amides and their potential to release primary aromatic amines under physiological conditions. nih.gov

Table 2: Advanced Analytical Techniques for Aromatic Amine and Amide Analysis

| Technique | Application | Relevance to this compound Research |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and quantification of aromatic amines in biological samples. nih.gov | Analysis of potential metabolites and degradation products. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Assessment of hydrolysis of aromatic amides to primary aromatic amines. nih.gov | Studying the stability and metabolic fate of the compound. |

Collaborative Opportunities in Interdisciplinary Chemical Biology Research

The multifaceted nature of research into compounds like this compound necessitates a collaborative, interdisciplinary approach. Opportunities for collaboration span academia, industry, and governmental research institutions.

Funding bodies and scientific societies often promote such collaborations through dedicated grant schemes. For example, organizations like the Royal Society of Chemistry offer Researcher Collaborations Grants to foster national and international partnerships. scientifyresearch.orgrsc.org Similarly, institutions like the Salk Institute for Biological Studies have internal Innovation and Collaboration Grants to encourage team-science approaches to significant research challenges. salk.edu The Biochemical Society also provides grants for research and scientific outreach, which can facilitate collaborative projects. biochemistry.orgbiochemistry.org

A successful research program on this compound would likely involve a team of scientists with diverse expertise:

Synthetic Organic Chemists to devise efficient and scalable synthetic routes and to generate a library of analogues for structure-activity relationship (SAR) studies.

Medicinal Chemists to design and optimize compounds with improved potency, selectivity, and pharmacokinetic properties.

Pharmacologists and Cell Biologists to perform in vitro and in vivo studies to elucidate the biological activity and mechanism of action.

Analytical Chemists to develop and validate robust methods for the quantification of the compound and its metabolites in biological matrices.

Computational Chemists to perform molecular modeling and docking studies to predict binding modes and guide the design of new derivatives.

By fostering these interdisciplinary collaborations, the scientific community can more effectively explore the therapeutic potential and fundamental biological questions surrounding this compound and the broader class of aminophenyl acetamides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-aminophenyl)-2-methoxyacetamide hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a two-step process:

Acetylation : React 4-aminophenol with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.

Hydrochloride Formation : Treat the intermediate with hydrochloric acid in a polar solvent (e.g., ethanol) under reflux to yield the hydrochloride salt.

- Optimization : Use Design of Experiments (DOE) to adjust parameters like temperature (0–5°C for acetylation to control exothermicity), stoichiometry (1:1.2 molar ratio of amine to acyl chloride), and solvent choice (dichloromethane for acetylation, ethanol for crystallization). Monitor purity via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the methoxy group (δ ~3.3 ppm for CH₃O), aromatic protons (δ 6.5–7.5 ppm), and acetamide carbonyl (δ ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 187.6) and fragmentation patterns.

- IR Spectroscopy : Identify N–H stretches (~3200 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹).

- X-ray Crystallography (if crystalline): Resolves hydrogen bonding between the hydrochloride and acetamide groups .

Q. What solvent systems and purification methods are suitable for isolating this compound with high purity?

- Methodological Answer :

- Recrystallization : Use ethanol-water mixtures (4:1 v/v) at 60°C, achieving >95% purity.

- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) for intermediates.

- Solubility Considerations : The compound is sparingly soluble in chloroform but dissolves in DMSO or DMF for biological assays. Monitor residual solvents via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative SAR Analysis : Use analogs like N-(4-aminophenyl)acetamide (lacking methoxy) and N-(4-aminophenyl)benzamide (bulkier acyl group) to assess substituent effects.

- In Vitro Assays : Test antimicrobial activity (MIC against E. coli and S. aureus) and antiproliferative effects (MTT assay on cancer cell lines).

- Data Normalization : Control for variables like purity (>98% via HPLC) and solvent effects (DMSO vs. saline). Contradictions in antifungal activity (e.g., preliminary vs. no evidence) may arise from assay sensitivity thresholds .

Q. What methodologies are recommended for investigating the electron-withdrawing effects of the methoxy group on the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare charge distribution at the aromatic ring with/without the methoxy group.

- Kinetic Studies : Monitor substitution reactions (e.g., Cl → OH) via UV-Vis spectroscopy under varying pH (7–12) and temperatures (25–60°C).

- Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic effects .

Q. What experimental approaches are used to establish structure-activity relationships (SAR) for this compound in anticancer research?

- Methodological Answer :

- Analog Synthesis : Modify the methoxy position (e.g., 3-methoxy) or replace with ethoxy to assess steric/electronic impacts.

- Target Engagement Assays : Use SPR (surface plasmon resonance) to measure binding affinity to kinases (e.g., EGFR) or DNA topoisomerases.

- In Vivo Models : Evaluate pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent xenografts and compare tumor regression rates with control compounds .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential HCl fumes during synthesis.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.

- Regulatory Compliance : Refer to RTECS AD8225000 and TSCA guidelines for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.